1-Benzyl-piperidine-3-boronic acid
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Overview
Description
1-Benzyl-piperidine-3-boronic acid is an organoboron compound that features a piperidine ring substituted with a benzyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-piperidine-3-boronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids as reagents and typically involves palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing efficient catalysts and reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-piperidine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
1-Benzyl-piperidine-3-boronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 1-Benzyl-piperidine-3-boronic acid exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The piperidine ring and benzyl group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid compound with a phenyl group instead of a piperidine ring.
Piperidine-3-boronic acid: Similar structure but without the benzyl group.
Benzylboronic acid: Contains a benzyl group but lacks the piperidine ring.
Uniqueness: 1-Benzyl-piperidine-3-boronic acid is unique due to its combination of a piperidine ring, benzyl group, and boronic acid functional group. This unique structure provides specific reactivity and binding properties that are not found in other similar compounds .
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNCPLXRRLCFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN(C1)CC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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